molecular formula C12H13FN2 B14794221 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine

Cat. No.: B14794221
M. Wt: 204.24 g/mol
InChI Key: FLWBNEZLFUQLOX-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the structure can significantly alter its chemical and biological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the direct fluorination of 2,3,4,9-tetrahydro-1H-carbazole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of catalytic systems can reduce the amount of fluorinating agent required, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine makes it unique compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C12H13FN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2

InChI Key

FLWBNEZLFUQLOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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